molecular formula C11H15N5O4 B1675857 N6-Methyladenosine CAS No. 1867-73-8

N6-Methyladenosine

Cat. No. B1675857
CAS RN: 1867-73-8
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-IOSLPCCCSA-N
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Description

N6-Methyladenosine (m6A) is a methylated adenine residue and an endogenous urinary nucleoside product of the degradation of transfer ribonucleic acid (tRNA). It is a widespread RNA modification in many tissues with high levels in the brain . m6A is enriched near stop codons and within 3’UTRs in both mouse and human mRNAs .


Synthesis Analysis

m6A is a prevalent modification in unicellular organisms and until recently was thought to be restricted to them . It is a prevalent modification in many biological species such as mammals, plants, yeast, bacteria, and viruses . The level of m6A RNA methylation is dynamically and reversibly regulated by distinct effectors including methyltransferases, demethylases, histone modification, and metabolites .


Molecular Structure Analysis

The molecular structure of m6A is complex and dynamic. It is a part of the DNA code that allows identical DNA code to confer many different cellular phenotypes . The structure of m6A is determined by the proteins that bind and regulate it .


Chemical Reactions Analysis

m6A modifications direct the cellular machinery to expand or compact specific chromatin regions and mark certain regions of the DNA as important for cellular functions . m6A regulates metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .


Physical And Chemical Properties Analysis

m6A is the most common modification of eukaryotic mRNA and is involved in almost every stage of RNA metabolism . It is the predominant chemical modification on eukaryotic mRNA .

Scientific Research Applications

Predictive Tools in Plant Epigenetics

N6-Methyladenosine (m6A) plays a significant role in plant epigenetics. A study by Wang et al. (2021) developed a deep-learning approach, the Smart Model for Epigenetics in Plants (SMEP), to predict various epigenomic modifications, including m6A in plants. This model achieved high prediction accuracy and can be used to facilitate functional research and genome engineering efforts in diverse plants (Wang et al., 2021).

RNA Methylation in Mammalian Cells

Liu et al. (2013) identified that METTL14, along with METTL3, forms a core complex in mammalian cells that functions in cellular deposition of m6A on nuclear RNAs. This methylation plays a crucial role in RNA biology, influencing mRNA and non-coding RNAs (Liu et al., 2013).

Deep Learning in mRNA Sequence Analysis

Zou et al. (2018) utilized deep learning techniques for m6A prediction from mRNA sequences. Their model, using word embedding and deep neural networks, was the first of its kind and showed high accuracy and robustness, outperforming state-of-the-art methods (Zou et al., 2018).

Plant Growth, Development, and Stress Response

Yue et al. (2019) systematically analyzed the structure and composition of plant m6A regulatory machinery. Their research indicates that m6A modifications in plants have significant biological functions in growth, development, and stress response, highlighting the potential for crop genetic improvement through epitranscriptome manipulation (Yue et al., 2019).

RNA Methylation and Metabolic Diseases

Li et al. (2020) discussed the biological and clinical significance of RNA m6A modification in metabolic diseases. Their review highlights how m6A modification plays an essential role in the development of obesity, diabetes, and other metabolic diseases (Li et al., 2020).

RNA Modifications and Cancer Progression

Tianyi Wang et al. (2020) and Liang et al. (2020) both emphasize the role of m6A RNA methylation in cancer progression. They discuss how m6A modifications and related regulators impact RNA metabolism and are involved in the pathogenesis of various cancers (Wang et al., 2020); (Liang et al., 2020).

Safety And Hazards

m6A is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

m6A modification opens a new chapter in epigenetics and has recently become a research hotspot . It has been intensely studied in recent years and is considered as one of the most prevalent and abundant post-transcriptional modifications . It has crucial roles in multiple cancers, including in urological malignancies such as renal cell carcinoma, bladder cancer, and prostate cancer .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYFKKCNSOZKM-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020858
Record name N-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-Methyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N6-Methyladenosine

CAS RN

1867-73-8
Record name N6-Methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE6G00625
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N6-Methyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,200
Citations
L He, H Li, A Wu, Y Peng, G Shu… - Molecular …, 2019 - molecular-cancer.biomedcentral …
N6-methyladenosine (m6A) is methylation that occurs in the N6-position of adenosine, which is the most prevalent internal modification on eukaryotic mRNA. Accumulating evidence …
Number of citations: 749 molecular-cancer.biomedcentral.com
X Wang, BS Zhao, IA Roundtree, Z Lu, D Han, H Ma… - Cell, 2015 - cell.com
… N6 -methyladenosine (m6A) is the most abundant internal modification in mammalian mRNA. This modification is reversible and non-stoichiometric and adds another layer to the …
Number of citations: 555 www.cell.com
X Deng, R Su, X Feng, M Wei, J Chen - Current opinion in genetics & …, 2018 - Elsevier
As the most abundant internal modification in eukaryotic messenger RNAs identified, N 6 -methyladenosine (m 6 A) has been shown recently to play essential roles in various normal …
Number of citations: 183 www.sciencedirect.com
RZ He, J Jiang, DX Luo - Genes & diseases, 2020 - Elsevier
Increasing evidence indicates that mRNAs are often subject to posttranscriptional modifications. Among them, N6-methyladenosine (m6A), which has been shown to play key roles in …
Number of citations: 63 www.sciencedirect.com
T Wang, S Kong, M Tao, S Ju - Molecular cancer, 2020 - molecular-cancer.biomedcentral …
N6-methyladenosine (m6A) is considered the most common, abundant, and conserved internal transcript modification, especially in eukaryotic messenger RNA (mRNA). m6A is …
Number of citations: 504 molecular-cancer.biomedcentral.com
Z Liu, X Xiao, DJ Yu, J Jia, WR Qiu, KC Chou - Analytical biochemistry, 2016 - Elsevier
Just like PTM or PTLM (post-translational modification) in proteins, PTCM (post-transcriptional modification) in RNA plays very important roles in biological processes. Occurring at …
Number of citations: 274 www.sciencedirect.com
J Liu, BT Harada, C He - Trends in cell biology, 2019 - cell.com
As the most abundant mRNA modification in eukaryotic cells, N 6 -methyladenosine (m 6 A) has recently emerged as an important regulator of gene expression. m 6 A modification can …
Number of citations: 160 www.cell.com
N Zhang, C Ding, Y Zuo, Y Peng, L Zuo - Molecular Neurobiology, 2022 - Springer
N6-methyladenosine (m6A) is a dynamic reversible methylation modification of the adenosine N6 position and is the most common chemical epigenetic modification among mRNA post-…
Number of citations: 43 link.springer.com
T Zhu, IA Roundtree, P Wang, X Wang, L Wang, C Sun… - Cell research, 2014 - nature.com
N6-methyladenosine (m6A) has been demonstrated to be ubiquitous in several types of eukaryotic RNAs, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (…
Number of citations: 290 www.nature.com
W Chen, P Feng, H Ding, H Lin, KC Chou - Analytical biochemistry, 2015 - Elsevier
Occurring at adenine (A) with the consensus motif GAC, N 6 -methyladenosine (m 6 A) is one of the most abundant modifications in RNA, which plays very important roles in many …
Number of citations: 356 www.sciencedirect.com

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